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molecular formula C5H6ClNOS B8756965 O-[(2-Chlorothiophen-3-yl)methyl]hydroxylamine CAS No. 89972-70-3

O-[(2-Chlorothiophen-3-yl)methyl]hydroxylamine

Cat. No. B8756965
M. Wt: 163.63 g/mol
InChI Key: RYCWBKFDCFJGAA-UHFFFAOYSA-N
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Patent
US04432786

Procedure details

44 gms (0.15 mol) of N-(2-chlorothien-3-yl)methoxyphthalimide was mixed with 5.8 gms (0.17 mol) of 95% hydrazine in 600 mls of ethanol and refluxed for 2 hours. After cooling to room temperature, the solution was filtered, and the filtrate was concentrated under reduced pressure. The residue was treated with methylene chloride, filtered, and concentrated again under reduced pressure, affording O-[(2-chlorothien-3-yl)methyl]hydroxylamine.
Name
N-(2-chlorothien-3-yl)methoxyphthalimide
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH2:7][O:8][N:9]1C(=O)C2=CC=CC=C2C1=O.NN>C(O)C>[Cl:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH2:7][O:8][NH2:9]

Inputs

Step One
Name
N-(2-chlorothien-3-yl)methoxyphthalimide
Quantity
44 g
Type
reactant
Smiles
ClC=1SC=CC1CON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
5.8 g
Type
reactant
Smiles
NN
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with methylene chloride
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC=CC1CON

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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